molecular formula C16H16ClN3OS B5824380 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5824380
M. Wt: 333.8 g/mol
InChI Key: FRLLHXOBDQKMSB-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C16H16ClN3OS This compound is characterized by the presence of a chlorobenzoyl group, a dimethylphenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorobenzoyl intermediate.

    Coupling with Dimethylphenyl Hydrazine: The chlorobenzoyl intermediate is then reacted with 3,4-dimethylphenyl hydrazine under controlled conditions to form the desired hydrazinecarbothioamide compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE include:

    2-(4-CHLOROBENZOYL)-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: This compound shares a similar structure but lacks the hydrazinecarbothioamide moiety.

    4-CHLOROBENZOYL CHLORIDE: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-10-3-8-14(9-11(10)2)18-16(22)20-19-15(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLHXOBDQKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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